Thian-4-ylmethanamine
Description
Thian-4-ylmethanamine is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring (C₅H₁₀S) with a methanamine (-CH₂NH₂) substituent at the 4-position. Its molecular formula is C₆H₁₃NS, with a molecular weight of 131.24 g/mol. The compound is commercially available with a purity of 95% (CAS: 666263-17-8, MFCD16045922) .
Properties
IUPAC Name |
thian-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c7-5-6-1-3-8-4-2-6/h6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCWSADJWHZJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615540 | |
| Record name | 1-(Thian-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666263-17-8 | |
| Record name | 1-(Thian-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Thian-4-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of thiopyran derivatives with amines under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under precise conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: Thian-4-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed in reduction reactions.
Substitution: Halogenation and alkylation reactions can be carried out using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Thian-4-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: this compound has shown potential in drug development, particularly for treating depression, anxiety disorders, and chronic pain.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Thian-4-ylmethanamine involves its interaction with specific molecular targets and pathways. In medical research, it has been found to modulate neurotransmitter systems, which can influence mood and pain perception. The compound’s effects are mediated through its binding to receptors and enzymes, altering their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Structural and Molecular Comparison
Key Observations
Heterocyclic Core Flexibility :
- This compound’s six-membered thiane ring offers greater conformational flexibility compared to the rigid five-membered thiazole core in analogs like (2-(p-tolyl)thiazol-4-yl)methanamine . This flexibility may influence binding interactions in biological systems.
In contrast, hydrophobic substituents like p-tolyl or phenyl may improve lipophilicity.
Salt Forms :
- The hydrochloride salt of N-methyl-2-phenylthiazol-4-ylmethanamine demonstrates how salt formation can modulate solubility and stability, a critical factor in pharmaceutical formulations.
Bithiocyclic Systems :
- The thiophene-thiazole hybrid in 1-[2-(thiophen-2-yl)thiazol-4-yl]methanamine introduces additional sulfur atoms, which could alter redox properties or metal-binding capabilities.
Research Implications and Limitations
While the provided evidence lacks pharmacological or synthetic data, structural comparisons highlight critical trends:
- Thiane vs. Thiazole: The choice of heterocycle (6- vs.
- Functionalization Potential: this compound’s unsubstituted thiane ring allows for diverse derivatization (e.g., halogenation, alkylation) as seen in analogous systems .
Biological Activity
Thian-4-ylmethanamine is a thiophene derivative with potential biological activities that have garnered attention in recent research. This article explores its biochemical properties, molecular mechanisms, and various applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique substitution at the 4-position of the thiophene ring. This structural feature influences its reactivity and biological activity. The compound can be represented as follows:
| Compound Name | Structure Type | Unique Characteristics |
|---|---|---|
| This compound | Thiophene derivative | Substituted at the 4-position; may exhibit different reactivity patterns compared to other thiophene derivatives. |
This compound interacts significantly with various biomolecules, including enzymes and proteins. It has been observed to modulate the activity of enzymes involved in metabolic pathways, potentially influencing cellular signaling processes. The compound's binding interactions can either inhibit or activate enzyme functions, thereby affecting biochemical pathways.
Key Interactions
- Enzyme Modulation : this compound binds to active or allosteric sites on enzymes, altering their activity.
- Cell Signaling : The compound may interact with proteins involved in signaling pathways, influencing downstream effects such as gene expression.
The molecular mechanisms through which this compound exerts its effects include:
- Enzyme Interaction : Binding to specific enzymes can lead to either inhibition or activation, impacting metabolic processes.
- Gene Regulation : Interaction with transcription factors may alter the transcriptional activity of target genes, influencing cellular responses.
Antidepressant Properties
Research has indicated that derivatives of methanamine compounds, similar to this compound, exhibit significant antidepressant-like activity through their action on serotonin receptors. For example, biased agonists targeting serotonin 5-HT1A receptors demonstrated promising pharmacokinetic profiles and receptor affinities, suggesting potential for developing new antidepressants (Sniecikowska et al., 2019).
Anticonvulsant Effects
Compounds structurally related to this compound have been evaluated for anticonvulsant properties. Schiff bases derived from similar structures showed significant anticonvulsant activities in various models (Pandey & Srivastava, 2011), indicating potential therapeutic applications in seizure disorders.
Insecticidal Activity
Research has also highlighted the insecticidal properties of compounds related to this compound. These compounds demonstrated effectiveness against specific pests, suggesting their utility in developing new insecticides (Ding et al., 2019).
Case Studies and Research Findings
- Bone Formation and Disorders : A study on related compounds indicated their role in enhancing trabecular bone formation rates in animal models, presenting a potential application in treating bone disorders (Pelletier et al., 2009).
- SIRT2 Inhibition : Virtual screening combined with enzymatic assays identified novel SIRT2 inhibitors among similar chemical scaffolds, showcasing the potential for developing targeted therapies against various diseases (NCBI, 2023).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
